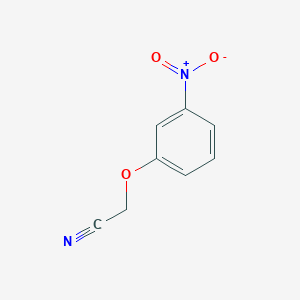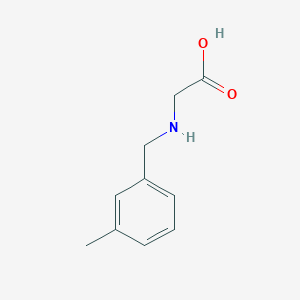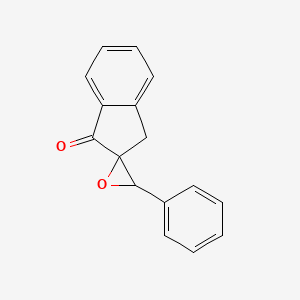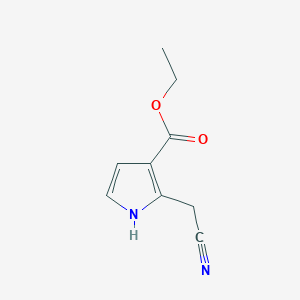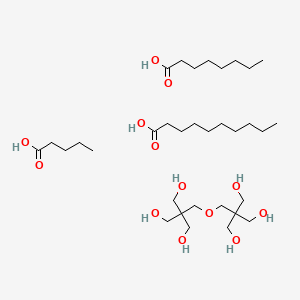
Decanoic acid, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate is a complex organic compound. It is characterized by the presence of multiple ester linkages and hydroxyl groups, making it a versatile molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions. One common method is the reaction of decanoic acid with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in lipid metabolism, altering their activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Decanoic acid, 2-methylbutyl ester
- Decanoic acid, 2-hydroxy-3-(octanoyloxy)propyl ester
- 10-Hydroxydecanoic acid
Uniqueness
Compared to similar compounds, decanoic acid, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate has a unique structure with multiple ester linkages and hydroxyl groups. This makes it more versatile in terms of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research and industrial applications.
Propiedades
Número CAS |
68130-24-5 |
|---|---|
Fórmula molecular |
C33H68O13 |
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
decanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid;pentanoic acid |
InChI |
InChI=1S/C10H22O7.C10H20O2.C8H16O2.C5H10O2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-3-4-5(6)7/h11-16H,1-8H2;2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);2-4H2,1H3,(H,6,7) |
Clave InChI |
FBYYWBUKHICADY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O |
SMILES canónico |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Key on ui other cas no. |
68441-66-7 68130-24-5 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1605991.png)
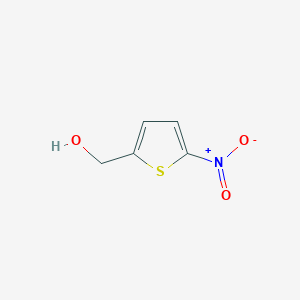
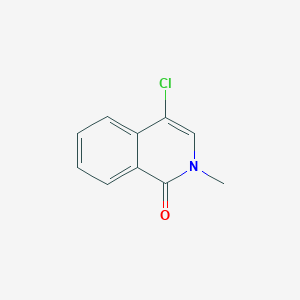
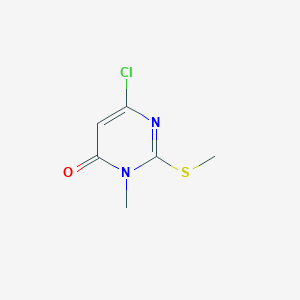
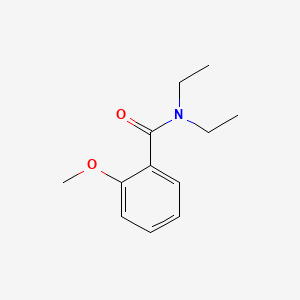
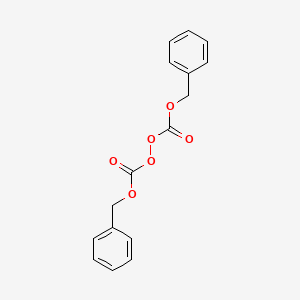
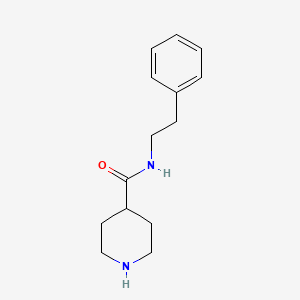
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1606006.png)
![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)
![2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid](/img/structure/B1606008.png)
